![molecular formula C9H11NO3 B2917807 Ethyl 2-amino-4-hydroxybenzoate CAS No. 1089316-76-6](/img/structure/B2917807.png)
Ethyl 2-amino-4-hydroxybenzoate
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Overview
Description
Ethyl 2-amino-4-hydroxybenzoate , also known as ethylparaben , is an organic compound with the chemical formula C9H10O3 . It belongs to the class of parabens, which are widely used as effective preservatives in cosmetic and pharmaceutical products. In the food industry, they are recognized as additives E214, E216, and E218 .
Synthesis Analysis
Ethylparaben is synthesized through an acid-base reaction or esterification process. Specifically, it is formed by esterifying 4-hydroxybenzoic acid with ethyl alcohol (ethanol) in the presence of an acidic catalyst. The reaction occurs under thermodynamic control, resulting in the formation of ethylparaben .
Physical And Chemical Properties Analysis
Scientific Research Applications
Biotechnological Production: Metabolic Engineering
Through metabolic engineering, microorganisms can be designed to produce Ethyl 2-amino-4-hydroxybenzoate from renewable resources. This biotechnological approach offers a sustainable alternative to traditional chemical synthesis, which often relies on non-renewable petroleum-derived chemicals .
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-amino-4-hydroxybenzoate, also known as aminobenzoate, is a derivative of benzoic acid. It is a building block for a wide range of microbial natural products It’s known that similar compounds interact with various enzymes and proteins involved in microbial natural product assembly lines .
Mode of Action
They can be converted into many natural heterocycles, often with redox enzyme participation .
Biochemical Pathways
Aminobenzoates are involved in several biochemical pathways. For instance, the ortho-isomer (anthranilate) and PABA derive from the central shikimate pathway metabolite chorismate . Anthranilate is the scaffold for biosynthetic elaboration into many natural heterocycles, most notably with its role in indole formation for tryptophan biosynthesis .
Pharmacokinetics
It’s known that similar compounds, such as alkyl 4-hydroxybenzoates, have been studied by combustion calorimetry, transpiration, static method, and dsc .
Result of Action
It’s known that aminobenzoates, in general, are involved in the biosynthesis of various natural products, which can have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-amino-4-hydroxybenzoate. For instance, the thermodynamic properties of similar compounds, such as alkyl 4-hydroxybenzoates, have been studied, and it was found that their vaporization enthalpies varied systematically with the catabolic pathways activated for substrate degradation . This suggests that environmental factors such as temperature and substrate availability can influence the action of these compounds.
properties
IUPAC Name |
ethyl 2-amino-4-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHGQZRMZWEOHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-hydroxybenzoate |
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